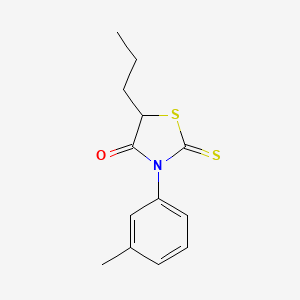

5-Propyl-3-(m-tolyl)rhodanine

Description

Structure

3D Structure

Properties

CAS No. |

23522-40-9 |

|---|---|

Molecular Formula |

C13H15NOS2 |

Molecular Weight |

265.4 g/mol |

IUPAC Name |

3-(3-methylphenyl)-5-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C13H15NOS2/c1-3-5-11-12(15)14(13(16)17-11)10-7-4-6-9(2)8-10/h4,6-8,11H,3,5H2,1-2H3 |

InChI Key |

UZMPKOHFPQQOPX-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1C(=O)N(C(=S)S1)C2=CC=CC(=C2)C |

Origin of Product |

United States |

Synthetic Methodologies for 5 Propyl 3 M Tolyl Rhodanine and Analogues

Established Synthetic Pathways for Rhodanine (B49660) Ring Systems

The construction of the rhodanine scaffold is a cornerstone of medicinal chemistry, with several reliable methods being developed over the years. These pathways offer access to a wide array of rhodanine derivatives through different strategic bond formations.

Knoevenagel Condensation Approaches for 5-Substituted Rhodanines

The Knoevenagel condensation is a widely employed and versatile method for the synthesis of 5-substituted rhodanine derivatives. nanobioletters.comdamascusuniversity.edu.sy This reaction typically involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as rhodanine itself or its N-substituted derivatives. damascusuniversity.edu.sy The reaction is often carried out in the presence of a basic catalyst, like piperidine (B6355638) or sodium acetate (B1210297), in a suitable solvent such as ethanol (B145695) or acetic acid. proquest.comnih.gov This approach is particularly effective for introducing arylidene substituents at the C-5 position of the rhodanine ring. derpharmachemica.com The general applicability of this method allows for the synthesis of a diverse library of 5-arylidenerhodanines by varying the aldehyde component. derpharmachemica.com

The reaction proceeds through the formation of a carbanion at the C-5 position of the rhodanine ring, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of the exocyclic double bond, yielding the 5-ylidene rhodanine derivative. The efficiency and simplicity of the Knoevenagel condensation make it a preferred method for generating structural diversity at the 5-position of the rhodanine core. nanobioletters.com

Multicomponent and One-Pot Reaction Strategies

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. tandfonline.comtandfonline.com Several MCRs have been developed for the synthesis of rhodanine derivatives, offering a convergent and streamlined approach to these heterocyclic scaffolds. nih.govresearchgate.net

One common MCR strategy involves the reaction of an amine, carbon disulfide, and an α-haloacetate or a related electrophile. nih.gov This approach allows for the simultaneous introduction of substituents at the N-3 position of the rhodanine ring. For instance, a one-pot, four-component reaction between primary amines, carbon disulfide, ethyl chloroacetate, and cyano-substituted alkenyl oxindoles has been reported for the synthesis of rhodanine-oxindole derivatives. tandfonline.com Another example is a three-component, one-flask synthesis of 5-alkylidene rhodanines from in situ-generated dithiocarbamates and α-chloro-β,γ-alkenoate esters. nih.gov These MCRs often proceed under mild conditions and provide good to excellent yields of the desired products, making them attractive for library synthesis and drug discovery efforts. tandfonline.com

Microwave-Assisted Synthesis Protocols for Rhodanine Derivatives

Microwave-assisted organic synthesis has gained significant traction as a method to accelerate reaction rates, improve yields, and simplify work-up procedures. derpharmachemica.comnih.gov The application of microwave irradiation to the synthesis of rhodanine derivatives has been shown to be highly effective, particularly for Knoevenagel condensations. derpharmachemica.comnih.gov

Compared to conventional heating methods, microwave-assisted synthesis often leads to dramatically shorter reaction times, sometimes reducing them from hours to minutes. nih.gov For example, the synthesis of 5-arylidenerhodanines via Knoevenagel condensation has been achieved in high yields under microwave irradiation in aqueous media, offering a green and efficient alternative to traditional methods. derpharmachemica.com The use of microwave technology has also been successfully applied to the synthesis of N-substituted rhodanine derivatives, further highlighting its versatility in this area. nih.govresearchgate.net The rapid and efficient nature of microwave-assisted synthesis makes it a valuable tool for the rapid generation of rhodanine libraries for biological screening. nih.govnih.gov

| Synthetic Method | Key Features | Advantages | Typical Conditions |

| Knoevenagel Condensation | Condensation of aldehydes/ketones with rhodanines | Versatile for 5-substituents | Basic catalyst (e.g., piperidine, sodium acetate), ethanol or acetic acid solvent |

| Multicomponent Reactions | One-pot synthesis from multiple starting materials | High efficiency, atom economy, molecular diversity | Varies depending on the specific reaction; often mild conditions |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions | Shorter reaction times, improved yields, green chemistry aspects | Microwave reactor, often in aqueous or ethanolic media |

Synthesis via Thioureas and Thioglycolic Acid Reactions

A direct and atom-economical approach to the rhodanine skeleton involves the reaction of thioureas with thioglycolic acid. thieme-connect.comsci-hub.seisfcppharmaspire.com This method allows for the synthesis of both the parent rhodanine and N-aryl rhodanines in a single step, catalyzed by a protic acid such as hydrochloric acid. thieme-connect.comsci-hub.se The reaction is typically carried out by refluxing the reactants in a suitable solvent like toluene. thieme-connect.com

This strategy is considered straightforward and efficient, providing a new avenue for the synthesis of the rhodanine scaffold. thieme-connect.comsci-hub.se The ability to directly prepare N-substituted rhodanines by using appropriately substituted thioureas adds to the versatility of this method. thieme-connect.comisfcppharmaspire.com This approach avoids the need for pre-functionalized starting materials, making it an attractive option for the synthesis of a range of rhodanine derivatives.

Tailored Synthesis of 5-Propyl-3-(m-tolyl)rhodanine

The synthesis of the specific compound this compound requires a strategic combination of methods to introduce the desired substituents at the C-5 and N-3 positions of the rhodanine ring.

Introduction of the 5-Propyl Moiety

The introduction of an alkyl group, such as a propyl group, at the C-5 position of the rhodanine ring is less common than the introduction of arylidene groups. However, it can be achieved through several synthetic strategies. One approach involves the Knoevenagel condensation of the N-3 substituted rhodanine (in this case, 3-(m-tolyl)rhodanine) with propanal. This would be followed by a reduction of the resulting exocyclic double bond to yield the desired 5-propyl substituent.

Alternatively, a multicomponent reaction could be designed to directly incorporate the propyl group. For example, a reaction involving m-tolyl isothiocyanate, an amine, and a five-carbon building block that can cyclize to form the 5-propylrhodanine core could be envisioned.

N-Substitution with the m-Tolyl Group

The introduction of the m-tolyl group at the nitrogen atom of the rhodanine ring is a crucial step in the synthesis of the target compound. This N-substitution is typically achieved through the reaction of a pre-formed rhodanine or a rhodanine precursor with an appropriate m-tolyl-containing reagent. One common approach involves the reaction of rhodanine with an activated m-tolyl derivative.

A general method for the synthesis of N-substituted rhodanines involves the reaction of an amine with carbon disulfide and an α-haloacetic acid derivative, followed by cyclization. In the context of this compound, this could involve the reaction of m-toluidine (B57737) with carbon disulfide and a suitable halo-acetic acid ester.

Alternatively, and more commonly for N-arylation of a pre-existing rhodanine, is a direct coupling reaction. While specific literature for the m-tolyl group is sparse, the synthesis of N-aryl rhodanines often employs conditions analogous to those used for the synthesis of other N-substituted heterocycles. For instance, the synthesis of related rhodanine derivatives has been achieved by reacting the parent rhodanine with an aryl halide in the presence of a copper or palladium catalyst.

A plausible synthetic route for N-(m-tolyl)rhodanine would involve the reaction of rhodanine with an m-tolyl halide (e.g., 3-bromotoluene (B146084) or 3-iodotoluene) under Ullmann or Buchwald-Hartwig amination conditions. These reactions typically require a catalyst, a base, and a suitable solvent.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) |

| Rhodanine | m-Tolyl-boronic acid | Cu(OAc)₂ | Pyridine | Dichloromethane | Room Temperature |

| Rhodanine | 3-Iodotoluene | CuI | K₂CO₃ | DMF | 110-120 |

This table presents plausible reaction conditions for the N-substitution with an m-tolyl group based on general methods for N-arylation of rhodanines.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, catalyst, base, reaction temperature, and reaction time.

For the N-arylation step, the choice of the copper or palladium catalyst and the corresponding ligand can significantly impact the reaction efficiency. Similarly, the strength and solubility of the base are important factors. For the subsequent alkylation at the 5-position, which would typically proceed via a Knoevenagel condensation with propanal followed by reduction, or direct alkylation of an N-substituted rhodanine, the reaction conditions also require careful optimization.

In multi-component reactions, where the rhodanine ring is formed and substituted in a single pot, the stoichiometry of the reactants and the order of their addition are crucial. tandfonline.com The use of green solvents like polyethylene (B3416737) glycol (PEG) has been shown to be effective for the synthesis of some rhodanine derivatives, offering high yields at room temperature. tandfonline.comresearchgate.net

The following table summarizes optimization studies for the synthesis of related 5-arylidene rhodanine derivatives, which can inform the optimization of the synthesis of this compound.

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| L-proline | Deep Eutectic Solvent (Pro/Gly) | 60 | 1 | up to 99 | nih.govresearchgate.net |

| Na₂SO₃ | Ethanol | Reflux | 2-4 | 85-95 | researchgate.net |

| None | Polyethylene Glycol (PEG) | Room Temperature | 0.5-1 | 90-98 | tandfonline.comresearchgate.net |

| Diethylamine | Water | Room Temperature | 1-2 | 82-96 | rsc.org |

This table showcases various catalytic systems and conditions that have been optimized for high yields in the synthesis of rhodanine derivatives.

Stereochemical Considerations in Rhodanine Synthesis

The synthesis of substituted rhodanines often involves the formation of stereoisomers, which can have different biological activities. Therefore, understanding and controlling the stereochemical outcome of the synthesis is of significant importance.

Z/E Isomer Formation and Control

Z/E isomerism in rhodanine derivatives is typically associated with the presence of an exocyclic double bond at the 5-position, as seen in 5-alkylidene or 5-arylidene rhodanines. nih.govnih.gov The formation of either the Z or E isomer is influenced by the reaction conditions and the nature of the substituents. rsc.org

The Knoevenagel condensation of an N-substituted rhodanine with an aldehyde is a common method for introducing a substituent at the 5-position, leading to the formation of a C=C double bond. The stereoselectivity of this reaction can often be controlled by the choice of catalyst, solvent, and temperature. In many reported syntheses of 5-arylmethylidene-rhodanines, the Z-isomer is preferentially formed. nih.govnih.gov The configuration of the isomers can be determined using NMR spectroscopy, where the chemical shift of the vinylic proton can be indicative of the geometry. nih.gov

For the synthesis of this compound, if the propyl group is introduced via a 5-propylidene intermediate, the control of the Z/E geometry of this intermediate would be relevant before its subsequent reduction to the final saturated product.

| Reaction Type | Key Factor | Outcome |

| Knoevenagel Condensation | Thermodynamic Control | Predominantly Z-isomer |

| Knoevenagel Condensation | Solvent Polarity | Can influence Z/E ratio |

| Isomerization | Acid/Base Catalysis | Interconversion of Z and E isomers |

This table outlines factors that can influence the formation and control of Z/E isomers in the synthesis of 5-alkylidene rhodanine derivatives.

Stereoselective Synthetic Approaches

For this compound, the carbon atom at the 5-position is a chiral center, meaning the compound can exist as a pair of enantiomers (R and S). The development of stereoselective synthetic methods to obtain a single enantiomer is a significant area of research, as the biological activity of the enantiomers can differ.

Stereoselective approaches to the synthesis of 5-substituted rhodanines can involve the use of chiral catalysts, chiral auxiliaries, or starting from a chiral precursor. Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of various heterocyclic compounds, including rhodanine derivatives. acs.org For example, chiral squaramide catalysts have been successfully employed in the enantioselective [3+3] annulation reactions of rhodanine-derived ketoesters to produce chiral spiro-rhodanine derivatives. acs.org

Another approach could be the stereoselective reduction of a 5-propylidene-3-(m-tolyl)rhodanine intermediate using a chiral reducing agent. This would transfer the chirality to the C5-position. Furthermore, biocatalytic methods, employing enzymes, could also offer a highly stereoselective route to one of the enantiomers.

While specific stereoselective methods for this compound are not extensively documented, the principles from related systems provide a clear framework for how such a synthesis could be approached. The development of such methods is crucial for the preparation of enantiomerically pure samples for biological evaluation.

Computational and Theoretical Chemistry Studies of 5 Propyl 3 M Tolyl Rhodanine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule. These methods, rooted in quantum mechanics, provide insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) Analysis

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties of molecules. It is favored for its balance of accuracy and computational cost.

Electronic Structure and Reactivity Descriptors

DFT calculations can determine a range of electronic structure and reactivity descriptors for 5-Propyl-3-(m-tolyl)rhodanine. These descriptors help in predicting the chemical behavior of the molecule.

Key descriptors include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: The HOMO is the outermost orbital containing electrons and represents the ability to donate electrons. The LUMO is the innermost orbital without electrons and signifies the ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A smaller gap suggests higher reactivity. nih.gov

Chemical Hardness and Softness: Chemical hardness (η) and softness (S) are derived from the HOMO and LUMO energies. Hardness is a measure of resistance to change in electron distribution, while softness is the inverse of hardness. Molecules with a large HOMO-LUMO gap are considered hard, and those with a small gap are soft.

Electronegativity (χ): This descriptor quantifies the power of a molecule to attract electrons. It is calculated from the HOMO and LUMO energies.

Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound

| Descriptor | Symbol | Formula | Hypothetical Value |

| HOMO Energy | EHOMO | - | -6.5 eV |

| LUMO Energy | ELUMO | - | -2.0 eV |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.5 eV |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 4.25 eV |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.25 eV |

| Chemical Softness | S | 1/η | 0.44 eV⁻¹ |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from DFT calculations.

Tautomerism and Conformational Stability

DFT methods are employed to study the different possible tautomeric forms and conformational isomers of this compound. By calculating the relative energies of these different forms, the most stable tautomer and conformer can be identified. This is crucial as the biological activity and reactivity of a molecule can be highly dependent on its three-dimensional structure.

Electrostatic Potential Surface Mapping

Molecular Electrostatic Potential (MEP) surface mapping is a valuable tool for visualizing the charge distribution of a molecule. researchgate.netlibretexts.org It illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.net This mapping helps in predicting sites for electrophilic and nucleophilic attack and understanding non-covalent interactions. researchgate.netresearchgate.net For this compound, the MEP surface would likely show negative potential around the oxygen and sulfur atoms of the rhodanine (B49660) ring, indicating their susceptibility to electrophilic attack.

Ab Initio and Semi-Empirical Methods for Electronic Properties

In addition to DFT, other quantum chemical methods can be used to study the electronic properties of this compound.

Ab Initio Methods: These methods, such as Hartree-Fock (HF) theory, are derived directly from theoretical principles without the use of experimental data. While generally more computationally expensive than DFT, they can provide a different perspective on the electronic structure.

Semi-Empirical Methods: These methods use parameters derived from experimental data to simplify calculations. They are faster than ab initio and DFT methods, making them suitable for very large molecules, though with some trade-off in accuracy.

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

For this compound, molecular docking studies would involve:

Selection of a Target Protein: Based on the known biological activities of rhodanine derivatives, a relevant protein target would be chosen. Rhodanine-based compounds have been investigated for their activity against a variety of enzymes and receptors. mdpi.com

Prediction of Binding Mode and Affinity: Docking simulations would predict the most stable binding pose of this compound within the active site of the target protein. The simulations also provide a scoring function that estimates the binding affinity.

Analysis of Ligand-Protein Interactions: The results of the docking simulation are analyzed to identify the specific interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-stacking. These interactions are crucial for the stability of the ligand-protein complex.

Table 2: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Description | Hypothetical Finding |

| Binding Affinity | Estimated free energy of binding. | -8.5 kcal/mol |

| Interacting Residues | Amino acid residues in the protein's active site that interact with the ligand. | Tyr123, Phe256, Arg301 |

| Hydrogen Bonds | Specific hydrogen bond interactions between the ligand and protein. | O of rhodanine with NH of Arg301 |

| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and protein. | Propyl group with Phe256 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Prediction of Binding Affinities and Modes

The therapeutic efficacy of a drug is often contingent on its ability to bind to a specific biological target, such as a protein or enzyme, with high affinity and specificity. Computational techniques, particularly molecular docking, are employed to predict the binding affinity and the most probable binding conformation (mode) of a ligand within the active site of a target protein.

In a typical molecular docking study, a three-dimensional model of the target protein is used to create a virtual binding pocket. The 3D structure of this compound is then computationally "docked" into this site in numerous possible orientations and conformations. Scoring functions are then used to estimate the binding energy for each pose, with lower energy scores generally indicating a more favorable binding interaction. These scores provide a prediction of the binding affinity. For rhodanine derivatives, induced fit docking (IFD) is a commonly used method where the receptor is treated as flexible, allowing for more accurate predictions of binding interactions. scirp.org

While specific binding affinity data for this compound is not publicly available, studies on structurally similar rhodanine derivatives against various therapeutic targets have demonstrated the utility of these predictive methods. The binding affinity is often expressed as a docking score, with more negative values suggesting stronger binding.

Identification of Key Interacting Residues and Binding Site Characteristics

Beyond predicting binding affinity, molecular docking simulations provide detailed insights into the specific molecular interactions between the ligand and the amino acid residues of the target's binding site. These interactions are crucial for the stability of the ligand-protein complex and for the ligand's biological activity.

Key interactions typically identified include:

Hydrogen bonds: These occur between hydrogen bond donors (like N-H groups) and acceptors (like carbonyl oxygens) on both the ligand and the protein.

Hydrophobic interactions: These are non-polar interactions between the hydrophobic parts of the ligand (such as the propyl and tolyl groups of this compound) and hydrophobic residues in the binding pocket.

Pi-pi stacking: This can occur between the aromatic tolyl ring of the ligand and aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein.

By analyzing the docked conformation of this compound, researchers can identify which specific amino acid residues are forming these critical interactions. This information is invaluable for understanding the mechanism of action and for guiding the rational design of more potent and selective analogues through lead optimization.

In Silico Drug-Likeness and ADME Prediction for Research Prioritization

For a compound to be a successful drug, it must not only bind to its target effectively but also possess favorable pharmacokinetic properties. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction tools are vital for assessing these properties early in the drug discovery process, helping to prioritize compounds with a higher likelihood of success. bepls.com

Prediction of Membrane Permeability and Distribution

A drug's ability to be absorbed, typically from the gastrointestinal tract for oral medications, and to distribute to its site of action is fundamentally linked to its ability to cross biological membranes. Computational models are used to predict membrane permeability.

One of the key parameters used to estimate permeability is the lipophilicity of a compound, often expressed as the logarithm of the partition coefficient (log P). This value indicates the compound's preference for a lipidic (fat-like) environment versus an aqueous one. For a structurally similar compound, 5-butyl-3-(m-tolyl)rhodanine (B14707694), the molecular formula is C14H17NOS2 and the molecular weight is approximately 279.43 g/mol . ontosight.ai While a specific log P for this compound is not available, rhodanine derivatives are generally evaluated for their lipophilicity to predict their absorption characteristics.

Another important descriptor is the topological polar surface area (TPSA), which is the sum of the surface areas of polar atoms in a molecule. bepls.com TPSA is a good predictor of passive molecular transport through membranes. Compounds with a TPSA of less than 140 Ų are generally considered to have good cell permeability.

Table 1: Predicted Physicochemical Properties Relevant to Permeability and Distribution

| Property | Predicted Value/Range for Rhodanine Derivatives | Significance |

| Molecular Weight | 279.33-310.35 Da bepls.com | Influences diffusion and transport across membranes. |

| log P | -0.4 to +5.6 (Ghose rule) scirp.org | Indicates lipophilicity and affects absorption and distribution. |

| TPSA | < 140 Ų | Predicts passive membrane permeability. |

| Number of Rotatable Bonds | < 10 scirp.org | Relates to molecular flexibility and conformational changes upon binding. |

Drug-Likeness Scoring and Lead Optimization

"Drug-likeness" is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely orally active drug in humans. Several empirical rules and scoring systems have been developed to assess drug-likeness based on the physicochemical properties of known drugs.

The most well-known of these is Lipinski's Rule of Five, which states that poor absorption or permeation is more likely when a compound violates more than one of the following rules:

Molecular weight ≤ 500 Da

log P ≤ 5

Number of hydrogen bond donors ≤ 5

Number of hydrogen bond acceptors ≤ 10

Rhodanine derivatives are often screened against these and other rules, such as those proposed by Ghose and Egan, to filter out compounds with undesirable properties. scirp.orgbepls.com Compounds that adhere to these rules are prioritized for further development and optimization. For instance, a study on various rhodanine compounds showed that they generally obeyed Lipinski's and Ghose's rules with no violations. bepls.com

Table 2: Drug-Likeness Evaluation for Rhodanine Derivatives

| Rule | Parameter | Guideline | Typical Finding for Rhodanine Derivatives |

| Lipinski's Rule of Five | Molecular Weight | ≤ 500 Da | Compliant bepls.com |

| log P | ≤ 5 | Compliant | |

| H-bond Donors | ≤ 5 | Compliant | |

| H-bond Acceptors | ≤ 10 | Compliant | |

| Ghose Filter | log P | -0.4 to 5.6 | Compliant bepls.com |

| Molar Refractivity | 40 to 130 | Compliant | |

| Molecular Weight | 160 to 480 | Compliant | |

| Number of Atoms | 20 to 70 | Compliant | |

| Egan Rule | log P | ≤ 5.88 | Compliant bepls.com |

| TPSA | ≤ 131.6 Ų | Compliant |

Computational Prediction of Metabolic Transformations

The metabolism of a drug can significantly impact its efficacy, duration of action, and potential for toxicity. Computational tools can predict the likely sites of metabolism on a molecule, primarily by cytochrome P450 (CYP) enzymes in the liver. These predictions are based on the reactivity of different parts of the molecule and the accessibility of these sites to the metabolic enzymes.

For this compound, potential metabolic transformations could include:

Hydroxylation: The addition of a hydroxyl (-OH) group, often on the aromatic tolyl ring or the propyl chain.

N-dealkylation: Cleavage of the bond between the nitrogen of the rhodanine ring and the tolyl group, although this is generally less common.

Oxidation: Oxidation of the sulfur atoms in the rhodanine ring.

Predicting these metabolic pathways is crucial for understanding the potential formation of active or toxic metabolites and for designing compounds with improved metabolic stability. For example, in silico tools can predict which CYP isozymes (e.g., CYP3A4, CYP2D6) are likely to be involved in the metabolism of a compound, which is important for anticipating potential drug-drug interactions. bepls.com

Advanced Analytical and Spectroscopic Characterization in Research of Rhodanine Compounds

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the identity and structural integrity of synthesized rhodanine (B49660) derivatives. By analyzing the interaction of molecules with electromagnetic radiation, these techniques map out the molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR: In the ¹H NMR spectrum of 5-Propyl-3-(m-tolyl)rhodanine, distinct signals corresponding to each unique proton environment are expected. The aromatic protons of the m-tolyl group would typically appear in the downfield region (δ 7.0-7.5 ppm). The methyl group on the tolyl ring would produce a singlet around δ 2.3-2.4 ppm. The single proton at the C5 position of the rhodanine ring, being adjacent to a stereocenter and the sulfur atom, is expected to show a signal as a doublet of doublets or a triplet around δ 4.5-5.0 ppm. The protons of the n-propyl group at the C5 position would exhibit characteristic signals: a triplet for the terminal methyl group (CH₃) around δ 0.9 ppm, a multiplet for the central methylene (B1212753) group (CH₂) around δ 1.4-1.6 ppm, and another multiplet for the methylene group attached to the rhodanine ring (CH₂) around δ 1.8-2.2 ppm.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, characteristic signals for the carbonyl (C=O) and thiocarbonyl (C=S) groups of the rhodanine ring are expected at the most downfield positions, typically with the C=S carbon appearing around δ 195-205 ppm and the C=O carbon at δ 170-175 ppm. The carbons of the m-tolyl aromatic ring would generate several signals in the δ 120-140 ppm range. The C5 carbon of the rhodanine ring would be found around δ 50-60 ppm, while the carbons of the propyl chain would appear in the upfield region (δ 10-40 ppm).

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: These are predicted values based on the analysis of similar rhodanine structures. Actual experimental values may vary.

Toggle NMR Data Table

| Atom Type | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|---|

| m-Tolyl Group | ¹H | ~7.0-7.5 | m | Ar-H |

| ¹H | ~2.3-2.4 | s | Ar-CH₃ | |

| ¹³C | ~120-140 | - | Ar-C | |

| ¹³C | ~21 | - | Ar-CH₃ | |

| Rhodanine Ring | ¹H | ~4.5-5.0 | t or dd | C5-H |

| ¹³C | ~195-205 | - | C2 (C=S) | |

| ¹³C | ~170-175 | - | C4 (C=O) | |

| ¹³C | ~50-60 | - | C5 | |

| - | - | - | N3 | |

| Propyl Group | ¹H | ~1.8-2.2 | m | C5-CH₂- |

| ¹H | ~1.4-1.6 | m | -CH₂-CH₃ | |

| ¹H | ~0.9 | t | -CH₃ |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would display several characteristic absorption bands. A strong absorption peak corresponding to the carbonyl (C=O) group stretch of the rhodanine ring is expected in the region of 1700-1750 cm⁻¹. researchgate.net The C=S (thiocarbonyl) stretching vibration is typically weaker and found at lower frequencies, around 1100-1250 cm⁻¹. researchgate.net The C-N stretching vibration within the ring may appear around 1320 cm⁻¹. researchgate.net Additionally, absorptions corresponding to the aromatic C=C stretching of the tolyl group would be seen in the 1450-1600 cm⁻¹ range, and C-H stretching vibrations for both the aromatic and aliphatic (propyl) parts of the molecule would be observed around 2850-3100 cm⁻¹.

Electrochemical Characterization for Research Applications

Electrochemical techniques are vital for investigating the redox properties of rhodanine compounds, which is crucial for applications in sensor technology, catalysis, and understanding metabolic pathways. These methods probe the ease with which a molecule can be oxidized or reduced.

Polarographic and Voltammetric Studies

Polarography and voltammetry are electroanalytical methods that measure the current response of a substance to an applied potential. Cyclic voltammetry (CV) is a particularly common technique used to study the electrochemical behavior of rhodanine derivatives. In a typical CV experiment for this compound, the compound would be dissolved in a suitable solvent with a supporting electrolyte, and the potential would be swept between set limits.

The resulting voltammogram would reveal oxidation and reduction peaks corresponding to the transfer of electrons to or from the molecule. The rhodanine moiety itself can undergo electrochemical processes. The presence of the electron-donating m-tolyl and propyl groups would influence the potentials at which these redox events occur. Studies on similar rhodanine derivatives often show irreversible or quasi-reversible redox processes, and the peak potentials and currents provide insight into the reaction kinetics and mechanism.

Redox Potential and Reactivity Correlations

The redox potential of a molecule quantifies its thermodynamic tendency to be reduced or oxidized. This property is intrinsically linked to the molecule's electronic structure, specifically the energies of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

For this compound, the oxidation potential would be associated with the removal of an electron (from the HOMO), while the reduction potential relates to the addition of an electron (to the LUMO). The electron-donating nature of the m-tolyl group and the alkyl propyl group is expected to increase the energy of the HOMO, making the molecule easier to oxidize compared to an unsubstituted rhodanine. Conversely, these groups would have a less pronounced effect on the LUMO energy.

Computational studies on rhodanine derivatives have shown a strong correlation between experimentally determined redox potentials and theoretically calculated HOMO-LUMO energies. Generally, a lower oxidation potential correlates with a higher HOMO energy, indicating increased electron-donating ability and reactivity. By analyzing the redox potentials of this compound, researchers can predict its reactivity in electron transfer reactions, which is essential for designing molecules for specific applications like electrochemical sensors or photoredox catalysis.

Table 2: Chemical Compounds Mentioned

Development of Rhodanine-Based Chemically Modified Electrodes for Research Analytes

The rhodanine scaffold is a valuable building block in the design of chemically modified electrodes (CMEs) for the detection of various analytes, particularly heavy metal ions. mdpi.commdpi.com The core structure possesses key features, such as sulfur and nitrogen atoms, that act as effective coordination sites for metal ions. researchgate.net By immobilizing rhodanine derivatives onto an electrode surface, a sensor capable of selectively accumulating and detecting target analytes can be fabricated.

The development of a CME using a compound like this compound would typically involve its immobilization on a conductive substrate, such as a glassy carbon electrode. This is often achieved through electropolymerization, where the monomeric rhodanine derivative forms a stable, thin film on the electrode surface through techniques like controlled potential electrolysis or potential scanning. mdpi.commdpi.com The substituents on the rhodanine ring—in this case, the propyl and m-tolyl groups—would influence the film's morphology, stability, and selectivity.

Once fabricated, the CME's performance is characterized using electrochemical methods. Cyclic voltammetry is often employed, using a redox probe like ferrocene, to confirm the formation of the film and to assess its properties. mdpi.com The primary application for such electrodes is the detection of heavy metal ions in solution. mdpi.com The process generally involves an accumulation step, where the electrode is immersed in the sample solution, allowing the rhodanine moieties in the film to bind with the target metal ions. Subsequently, a stripping technique, such as differential pulse voltammetry, is used to measure the concentration of the captured analyte. mdpi.com

The selectivity and sensitivity of rhodanine-based CMEs are highly dependent on their specific molecular structure. mdpi.com For instance, different derivatives show varying affinities for ions like lead (Pb²⁺), copper (Cu²⁺), cadmium (Cd²⁺), and mercury (Hg²⁺). mdpi.commdpi.com While no specific studies exist for this compound, it is plausible that a CME based on this compound would exhibit sensitivity towards such heavy metals. The performance, including detection limits, would need to be determined empirically.

Interactive Table: Illustrative Performance of Rhodanine-Based Chemically Modified Electrodes for Heavy Metal Ion Detection

The following data is representative of typical rhodanine derivatives and serves as an illustrative example, as specific data for this compound is not available.

| Analyte | Typical Detection Limit (mol/L) | Electrochemical Technique | Reference Compound Example |

|---|---|---|---|

| Lead (Pb²⁺) | 1 x 10⁻⁷ | Differential Pulse Voltammetry | (Z)-5-(azulen-1-ylmethylene)-2-thioxo-thiazolidin-4-one mdpi.com |

| Copper (Cu²⁺) | 5 x 10⁻⁶ | Anodic Stripping Voltammetry | Guaiazulene-based Rhodanine Derivative mdpi.com |

| Cadmium (Cd²⁺) | 5 x 10⁻⁶ | Anodic Stripping Voltammetry | Guaiazulene-based Rhodanine Derivative mdpi.com |

| Mercury (Hg²⁺) | 1 x 10⁻⁵ | Anodic Stripping Voltammetry | Guaiazulene-based Rhodanine Derivative mdpi.com |

X-ray Crystallography for Precise Molecular Geometry

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.orgnih.gov This technique provides detailed information on bond lengths, bond angles, and torsion angles, which are crucial for understanding a molecule's chemical behavior and its interactions with biological targets. wikipedia.orgtandfonline.com

For the rhodanine class of compounds, X-ray crystallography has confirmed several key structural features. A common characteristic is the isomerism around the exocyclic double bond at the C-5 position when a methylene group is present. mdpi.comnih.gov In the vast majority of reported crystal structures of 5-arylmethylidene rhodanines, the Z isomer is observed, which is generally the more stable form. mdpi.comnih.gov

In a hypothetical crystallographic study of this compound, the analysis would precisely define the conformation of the propyl group and the orientation of the m-tolyl ring relative to the central rhodanine core. The rhodanine ring itself is typically found to be nearly planar. mdpi.comnih.gov The crystal packing would likely be influenced by intermolecular interactions, such as hydrogen bonds if co-crystallized with suitable solvents, or other non-covalent interactions. nih.gov

The structural data obtained from such an analysis is invaluable. For example, the angle between the rhodanine ring and the attached aromatic ring (the m-tolyl group in this case) is a critical parameter that can influence biological activity. nih.gov This precise geometric information underpins computational studies, such as molecular docking, which predicts how the molecule might bind to a protein's active site. nih.gov

Interactive Table: Illustrative Molecular Geometry Parameters for Rhodanine Derivatives from X-ray Crystallography

The following data is based on published crystal structures of representative rhodanine derivatives and serves as an illustrative example of the type of data obtained. Specific data for this compound is not available.

| Parameter | Typical Value / Observation | Significance | Reference Compound Example |

|---|---|---|---|

| Isomerism at C5=C6 | Typically Z-isomer | Determines spatial arrangement of substituents. | 5-Pyridylmethylidene-3-rhodanine-carboxyalkyl acids mdpi.com |

| C=S Bond Length (Å) | ~1.66 Å | Characteristic of the thione group. | General rhodanine structures |

| C=O Bond Length (Å) | ~1.21 Å | Characteristic of the carbonyl group. | General rhodanine structures |

| Rhodanine Ring Conformation | Nearly Planar | Provides a rigid scaffold for substituents. | 5-cinnamylidenerhodanine derivatives nih.gov |

| Interplanar Angle (Rhodanine/Aryl Ring) | 0.3° - 12.0° | Affects overall molecular shape and potential for π-stacking. | 5-cinnamylidenerhodanine derivatives nih.gov |

Future Research Directions and Translational Perspectives for 5 Propyl 3 M Tolyl Rhodanine

Rational Design of Next-Generation Analogues with Enhanced Selectivity

The future development of 5-Propyl-3-(m-tolyl)rhodanine hinges on the rational design of new analogues with improved selectivity and potency. The chemical reactivity of the rhodanine (B49660) ring, particularly at positions 3 and 5, offers a prime opportunity for structural modifications. mdpi.com

Key strategies for analogue design include:

Structure-Activity Relationship (SAR) Studies: A systematic exploration of substitutions at the 5-propyl and 3-m-tolyl positions is crucial. Insights from SAR studies on other rhodanine derivatives can guide this process. For instance, docking studies on aldose reductase inhibitors revealed that specific substitutions on the rhodanine core significantly influence enzyme-inhibitor interactions. nih.gov

Computational Modeling: Techniques like Comparative Molecular Similarity Indices Analysis (CoMSIA) and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) can be employed to build predictive models. nih.gov These models, based on existing data from similar rhodanine compounds, can help identify key structural features that enhance activity and guide the design of new, more effective anticancer agents. nih.gov

Bioisosteric Replacement: Replacing the propyl or m-tolyl groups with other functional groups that have similar physical or chemical properties but different biological effects can lead to analogues with improved pharmacokinetic profiles and reduced off-target effects.

| Design Strategy | Objective | Rationale |

| Structure-Activity Relationship (SAR) | Enhance potency and selectivity | Modifications at the 5- and 3-positions of the rhodanine ring are known to significantly impact biological activity. mdpi.com |

| Computational Modeling (CoMSIA, 3D-QSAR) | Predict activity and guide design | These methods can identify key structural features for optimal target interaction and help prioritize synthetic efforts. nih.gov |

| Bioisosteric Replacement | Improve ADME properties | Replacing key functional groups can modulate solubility, metabolic stability, and other pharmacokinetic parameters. |

Exploration of Novel Biological Targets and Therapeutic Areas

The rhodanine scaffold has been associated with a diverse range of biological activities, including antimicrobial, antiviral, anticancer, and antidiabetic properties. nih.govontosight.aieurekaselect.com This versatility suggests that this compound and its future analogues could have applications in multiple therapeutic areas beyond their initial intended use.

Potential new avenues for exploration include:

Enzyme Inhibition: Rhodanine derivatives have been shown to inhibit a variety of enzymes, including kinases, phosphatases, and proteases. nih.govnih.gov Screening this compound against a panel of clinically relevant enzymes could uncover novel targets. For example, certain rhodanine derivatives have been identified as inhibitors of human carbonic anhydrases, which are implicated in various diseases. nih.gov

Neurodegenerative Diseases: Some rhodanine derivatives have been investigated for their potential to inhibit the aggregation of proteins associated with neurodegenerative diseases like Alzheimer's. nih.gov Specifically, rhodanine-based compounds have been designed to target fibrils and oligomers of tau and α-synuclein proteins. scispace.com

Antiparasitic Activity: The broad antimicrobial activity of rhodanines suggests potential applications against parasitic infections, an area that remains relatively underexplored for this class of compounds.

Development of Rhodanine-Based Chemical Probes for Biological System Interrogation

The inherent properties of the rhodanine scaffold make it an attractive candidate for the development of chemical probes to study biological systems. These probes can be invaluable tools for target identification, validation, and understanding disease mechanisms.

Rhodanine derivatives can be functionalized with reporter groups, such as fluorescent tags, without losing their biological activity. This allows for the visualization and tracking of the compound's interaction with its biological target in living cells. For example, rhodamine-based fluorescent probes are widely used for detecting metal ions and measuring pH due to their favorable photophysical properties. mdpi.comnih.gov The development of a fluorescently labeled version of this compound could facilitate the identification of its cellular targets and mechanism of action.

| Probe Type | Application | Example from Rhodanine/Rhodamine Class |

| Fluorescent Probes | Target identification and localization | Rhodamine-based probes for detecting Fe³⁺ ions and pH changes. mdpi.comnih.govmdpi.com |

| Affinity-Based Probes | Target pulldown and identification | Biotinylated rhodanine derivatives for affinity chromatography. |

| Photoaffinity Probes | Covalent labeling of target proteins | Rhodanine derivatives with photoreactive groups for irreversible binding upon UV irradiation. |

Integration of this compound into Advanced Chemical Tools

Beyond its direct therapeutic potential, this compound can be integrated into more complex chemical biology tools to modulate and study cellular processes with high precision.

Photoswitchable Compounds: The rhodanine core can be incorporated into photoswitchable molecules, allowing for the control of biological activity with light. researchgate.netnih.gov This "photopharmacology" approach enables researchers to turn the activity of a compound "on" or "off" at specific times and locations, providing unprecedented control over biological systems. researchgate.netnih.gov A photoswitchable version of this compound could be developed to investigate the temporal aspects of its biological effects.

PROTACs and Molecular Glues: The rhodanine moiety could serve as a ligand for an E3 ubiquitin ligase or a neosubstrate for a protein of interest in the design of Proteolysis Targeting Chimeras (PROTACs) or molecular glues. This would involve linking the rhodanine derivative to a ligand for a target protein, leading to its degradation.

Collaborative and Interdisciplinary Research Frameworks

To fully realize the translational potential of this compound, a collaborative and interdisciplinary research approach is essential. This involves bringing together experts from various fields to address the multifaceted challenges of drug discovery and development.

Essential collaborations include:

Medicinal Chemists and Computational Biologists: To design and synthesize novel analogues with improved properties based on computational predictions. nih.govresearchgate.net

Cell Biologists and Pharmacologists: To evaluate the biological activity of new compounds and elucidate their mechanisms of action.

Structural Biologists and Biophysicists: To determine the three-dimensional structures of the compound in complex with its target proteins, providing critical insights for further optimization.

Toxicologists and DMPK Specialists: To assess the safety profile and pharmacokinetic properties of lead candidates.

By fostering these collaborations, the scientific community can accelerate the journey of promising compounds like this compound from the laboratory to the clinic, ultimately addressing unmet medical needs.

Q & A

What are the optimal synthetic routes for preparing 5-Propyl-3-(m-tolyl)rhodanine with high yield and purity?

Answer: The synthesis involves a Knoevenagel condensation between rhodanine-3-propanoic acid and m-tolualdehyde under reflux in acetic acid (10 mL) with sodium acetate (5 mmol) as a catalyst. Key steps include:

- Refluxing for 2–3 hours to ensure complete imine formation.

- Cooling the mixture to precipitate the product, followed by filtration and recrystallization from acetic acid to achieve >95% purity.

- Monitoring reaction progress via TLC (ethyl acetate/hexane, 3:7) and confirming structure via ¹H/¹³C NMR and ESI-TOF mass spectrometry .

How can researchers validate the structural integrity of this compound derivatives?

Answer: A multi-technique approach is critical:

- ¹H NMR : Confirm the propyl chain (δ 0.8–1.5 ppm for CH₃ and CH₂ groups) and m-tolyl aromatic protons (δ 6.8–7.3 ppm).

- ¹³C NMR : Identify the rhodanine core (C=O at ~170 ppm, C=S at ~195 ppm).

- Mass spectrometry : Validate molecular weight (e.g., [M+H]+ at m/z 306.3).

- Elemental analysis : Ensure <0.4% deviation from theoretical C, H, N, S values.

Cross-referencing synthetic intermediates (e.g., m-tolualdehyde) minimizes structural ambiguity .

What in vitro models are recommended for evaluating antitrypanosomal activity of this compound analogs?

Answer: Standard protocols include:

- Parasite culture : T. brucei gambiense (Feo strain) bloodstream forms in HMI-9 medium at 37°C under 5% CO₂.

- Viability assays : Resazurin-based fluorescence over 72 hours (IC₅₀ values: 0.6–0.7 mM for active derivatives).

- Selectivity testing : Co-culture with mammalian cells (e.g., HEK293) to calculate selectivity indices (>10 indicates therapeutic potential).

- Target validation : Enzymatic assays for DPMS or GPI anchor synthesis inhibition .

How can contradictory antibacterial activity data for rhodanine derivatives be resolved?

Answer: Discrepancies often arise from:

- Assay variability : Standardize protocols using CLSI guidelines (e.g., broth microdilution for MIC testing).

- Structural specificity : Gram-negative selectivity is linked to C5 pyrimidine substituents (MIC 1.12–2.5 µg/mL), while phenyl groups favor Gram-positive activity .

- Purity thresholds : Enforce HPLC purity >95% to exclude confounding byproducts.

Comparative studies with controls (e.g., ciprofloxacin) and dose-response curves (0.1–100 µM) enhance reproducibility .

What computational strategies guide the design of this compound derivatives for kinase inhibition?

Answer: Advanced methods include:

- Molecular docking : Use AutoDock Vina to screen against ATP-binding pockets (e.g., Pim-1 kinase). Prioritize derivatives with hydrogen bonds to conserved residues (e.g., Lys67).

- Pharmacophore modeling : Planar C5 substituents (e.g., pyrimidine) enhance π-π stacking with hydrophobic pockets.

- MD simulations : Assess binding stability over 100 ns trajectories; RMSD <2 Å indicates robust target engagement .

How can structure-activity relationship (SAR) studies optimize anticancer activity?

Answer: Key strategies:

- Modular synthesis : Vary C5 (arylidenes, heterocycles) and N3 (alkyl vs. carboxymethyl groups).

- Biological profiling : Screen against apoptosis targets (Bcl-2/Bax ratio) and kinase panels (Pim-1, JSP-1).

- Dose-response analysis : IC₅₀ values <10 µM (e.g., fluoroquinolone-rhodanine hybrids ) indicate high potency.

- Lipophilicity tuning : Propyl chains at N3 balance membrane permeability and solubility (logP 2.5–3.5) .

What methods minimize byproducts like diethylammonium chloride during synthesis?

Answer: Critical steps include:

- Post-reaction workup : Wash 3× with water (10 mL each) to remove hydrophilic byproducts.

- Stoichiometric control : Use a 1:1.1 molar ratio of rhodanine to aldehyde to limit unreacted starting materials.

- pH monitoring : Maintain pH 6–7 during aqueous washes to prevent unwanted protonation .

How can metabolic stability of rhodanine derivatives be predicted?

Answer: Integrate computational and experimental tools:

- QSAR models : Use descriptors like logP and topological polar surface area to predict CYP450 interactions.

- In silico metabolism : Tools like StarDrop’s Metabolizer identify likely oxidation sites (e.g., sulfur atoms).

- Microsomal assays : Incubate with human liver microsomes (37°C, NADPH) to measure t₁/₂; t₁/₂ >30 min suggests favorable stability .

What are the limitations of current biological data for this compound?

Answer: Key gaps include:

- Mechanistic clarity : Few studies validate direct target engagement (e.g., via SPR or ITC).

- In vivo data : Most reports lack pharmacokinetic profiling (e.g., bioavailability, tissue distribution).

- Toxicity thresholds : Limited LD₅₀ data in mammalian models hinders therapeutic index calculations .

How can researchers integrate rhodanine derivatives into polymer chemistry applications?

Answer: Rhodanine’s thiocarbonyl group enables:

- Ring-opening polymerization : Initiate POMT polymerization at 60°C with rhodanine as a chain-transfer agent.

- Multi-cyclic polymers : Monitor via ¹H NMR (δ 3.5–4.0 ppm for POMT methylene groups) and GPC (Mw/Mn <1.2).

- Post-polymerization modifications : Thiol-ene click chemistry for functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.